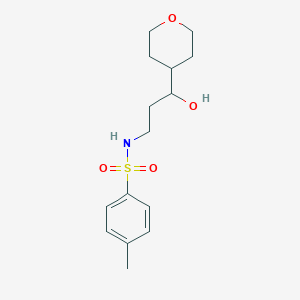

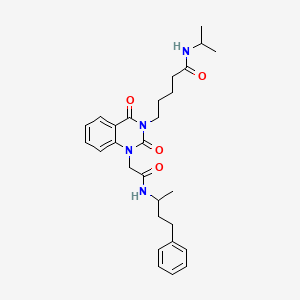

N-(3-羟基-3-(四氢-2H-吡喃-4-基)丙基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related tetrahydro-2H-pyran compounds involves complex chemical processes, including cascade cyclization and hydroarylation/Prins cyclization strategies. For example, various aldehydes can undergo a smooth cascade cyclization with N-(5-hydroxypent-2-yn-1-yl)-4-methyl-N-phenylbenzenesulfonamide in the presence of specific catalysts to furnish corresponding tetrahydro-2H-pyrano[3,4-c]quinoline derivatives with high selectivity and good yields (Reddy et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, has been determined using X-ray crystallography. These studies reveal details about the crystalline structure, including cell parameters and molecular geometry, providing insights into the spatial arrangement of atoms within the molecule (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been explored through various synthetic methods and bioactivity studies. For instance, 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides exhibit significant cytotoxic activities, which are crucial for anti-tumor activity studies. These compounds strongly inhibit carbonic anhydrase (CA) isoforms, highlighting their potential in medicinal chemistry (Gul et al., 2016).

Physical Properties Analysis

The synthesis of compounds within this chemical class typically results in substances with specific physical properties, such as solubility and crystalline form. These properties are essential for the compound's application in various fields, including pharmaceuticals and materials science. However, detailed studies on the physical properties of N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide specifically are not readily available in the provided literature.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity with different reagents, stability under various conditions, and interactions with biological molecules, are critical for their application in designing new drugs or materials. For example, the oxidative difunctionalization of 2-amino-4H-pyrans, a related chemical process, demonstrates the potential for creating compounds with unique chemical properties useful in drug development and synthetic chemistry (Mandha et al., 2012).

科学研究应用

级联环化过程

研究表明,通过顺序的烃基化/普林斯环化过程,可以有效合成角融合的四氢-2H-吡喃并[3,4-c]喹啉衍生物的策略。这种方法涉及各种醛与相关磺酰胺化合物的平滑级联环化,结果产率高,选择性强,标志着合成复杂有机结构的显著进展 (M. R. Reddy et al., 2016)。

螺环化策略

另一项研究提出了一种新颖的InCl3催化的普林斯双环化策略,用于合成螺四氢吡喃衍生物。这种方法展示了相关磺酰胺化合物在促进复杂有机结构形成方面的多功能性,例如四氢-3H-螺[苯并[b][1,4]二氧杂环-2,4′-吡喃]和六氢-螺[苯并[b][1,4]氧嗪-2,4′-吡喃]衍生物,具有高对映选择性 (B. Reddy et al., 2014)。

生物活性和碳酸酐酶抑制

对新型4-(3-(4-取代苯基)-3a,4-二氢-3H-茚并[1,2-c]吡唑-2-基)苯磺酰胺的进一步研究揭示了它们作为碳酸酐酶抑制剂的潜力。这项研究强调了磺酰胺衍生物在开发针对特定酶的治疗剂方面的重要作用,一些化合物显示出有希望的细胞毒活性和对人类细胞溶质异构体hCA I和II的强抑制作用,这可能对进一步的抗肿瘤活性研究至关重要 (H. Gul et al., 2016)。

新颖的合成方法

研究界还开发了利用磺酰胺化合物创建复杂有机结构的新合成方法。例如,使用对十二烷基苯磺酰胺酸作为催化剂合成芳基取代的四氢苯并[b]吡喃和二氢吡喃[c]色素的方法代表了绿色化学的重大进展,提供了一种简单、高效和环保的方法 (E. Sheikhhosseini et al., 2013)。

属性

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-12-2-4-14(5-3-12)21(18,19)16-9-6-15(17)13-7-10-20-11-8-13/h2-5,13,15-17H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHVBQMACHJLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(C2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)

![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)

![5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495819.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2495826.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2495827.png)

![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)